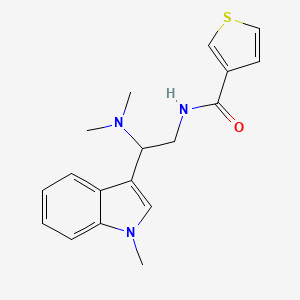
4-((3-Fluorobenzyl)thio)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((3-Fluorobenzyl)thio)quinazoline” is a chemical compound. It is not intended for human or veterinary use and is for research use only. Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Synthesis Analysis
Quinazolinone and dihydroquinazolinone derivatives were synthesized via straightforward pathways and elucidated by FTIR, 1 H-NMR, CHNS elemental analysis, as well as the melting point . A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The 3,4-dihydroquinazolinone moiety is another favored scaffold due to its considerable therapeutic potential in medicinal chemistry .Chemical Reactions Analysis
Quinazolinones are stable compounds and have relatively easy methods for preparation . Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties .Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives, including “4-((3-Fluorobenzyl)thio)quinazoline”, have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and have been used in the development of new anti-cancer drugs .
Anti-Inflammatory Activity
Quinazoline derivatives have also been found to have anti-inflammatory properties . They can reduce inflammation in the body, which makes them potentially useful in the treatment of diseases characterized by inflammation .
Anti-Bacterial Activity
These compounds have shown anti-bacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections .
Analgesic Activity
Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the management of pain .
Anti-Viral Activity
These compounds have demonstrated anti-viral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .
Anti-Diabetic Activity
These compounds have shown anti-diabetic properties . They can regulate blood sugar levels, making them potentially useful in the treatment of diabetes .
Antioxidant Activity
Quinazoline derivatives have been found to have antioxidant properties . They can neutralize harmful free radicals in the body, making them potentially useful in the prevention of diseases caused by oxidative stress .
Future Directions
Quinazolinones have aroused great interest of medical researchers and chemists due to their diverse biological activities . They can lead to rational drug designing of cytotoxic agents . Therefore, the future direction could be the continued exploration and optimization of quinazolinone-based antineoplastic agents .
properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-5-3-4-11(8-12)9-19-15-13-6-1-2-7-14(13)17-10-18-15/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPMRNYQMMXAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Fluorobenzyl)thio)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B3000621.png)

![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3000624.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B3000625.png)
![(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole](/img/structure/B3000628.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B3000630.png)

![Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate](/img/structure/B3000634.png)

![2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine](/img/structure/B3000638.png)
